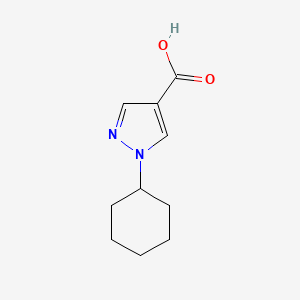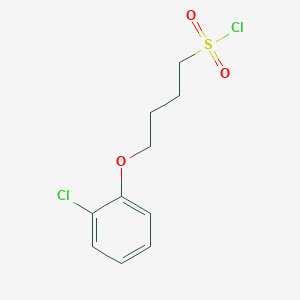
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
描述
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride (also known as CBPC) is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. CBPC is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides.
科学研究应用
CBPC has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is also used in the synthesis of polymers, catalysts, and surfactants. CBPC has been used in the synthesis of a variety of drugs, including antifungal agents, antibacterial agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals and biocides, such as herbicides, insecticides, and fungicides.
作用机制
CBPC is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. CBPC is an electrophilic reagent that reacts with nucleophilic groups such as amines, alcohols, and thiols. The reaction of CBPC with nucleophilic groups results in the formation of sulfonamides and sulfonates.
Biochemical and Physiological Effects
CBPC has been used in the synthesis of a variety of drugs, including antifungal agents, antibacterial agents, and anti-inflammatory agents. CBPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
实验室实验的优点和局限性
CBPC is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. The advantages of using CBPC in laboratory experiments include its high reactivity, low cost, and wide availability. However, it is important to note that CBPC is a highly reactive compound and must be handled with caution.
未来方向
The use of CBPC in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides, is likely to continue to increase in the future. In addition, CBPC may be used in the synthesis of other compounds, such as polymers, catalysts, and surfactants. Furthermore, the use of CBPC in the synthesis of drugs may be expanded to include other therapeutic agents, such as antivirals, antineoplastics, and immunomodulators. Finally, the use of CBPC in the synthesis of agrochemicals and biocides may be expanded to include other compounds, such as herbicides, insecticides, and fungicides.
属性
IUPAC Name |
4-(2-chlorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c11-9-5-1-2-6-10(9)15-7-3-4-8-16(12,13)14/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRMJYSINOWKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




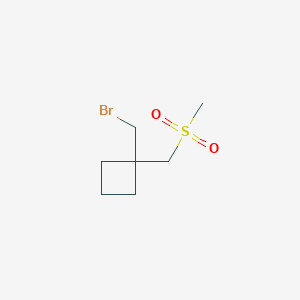

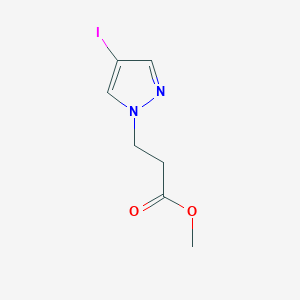
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)

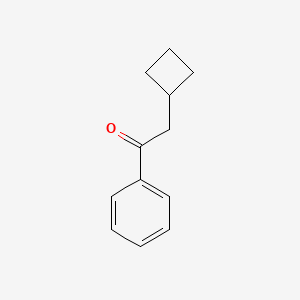
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
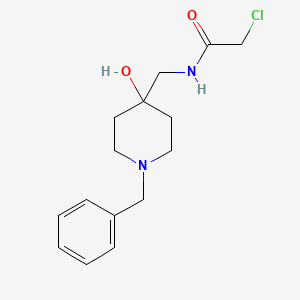
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
